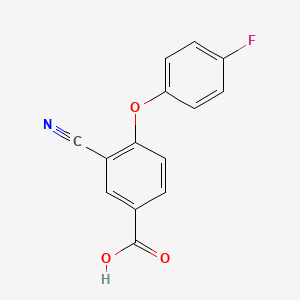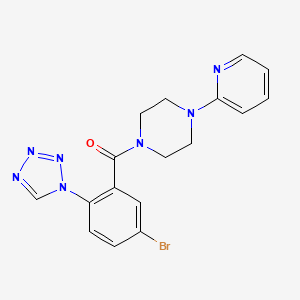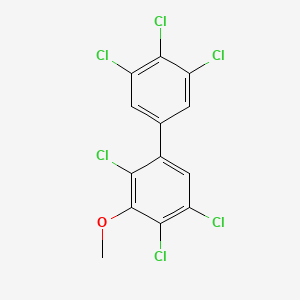
2,3',4,4',5,5'-Hexachloro-3-methoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by the presence of six chlorine atoms and one methoxy group attached to the biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where biphenyl is chlorinated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Less chlorinated biphenyls and biphenyl itself.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications in diseases.
Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammatory processes. The compound’s chlorinated structure also contributes to its persistence in the environment and resistance to biodegradation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
- 3,3’,4,4’,5,5’-Hexachlorobiphenyl
Uniqueness
2,3’,4,4’,5,5’-Hexachloro-3-methoxy-1,1’-biphenyl is unique due to the presence of a methoxy group, which can influence its chemical reactivity and biological interactions. This functional group can affect the compound’s solubility, toxicity, and environmental behavior compared to other polychlorinated biphenyls.
Propiedades
Número CAS |
920513-28-6 |
|---|---|
Fórmula molecular |
C13H6Cl6O |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-methoxy-5-(3,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O/c1-20-13-10(17)6(4-9(16)12(13)19)5-2-7(14)11(18)8(15)3-5/h2-4H,1H3 |
Clave InChI |
LVEWMYKUOUYYTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


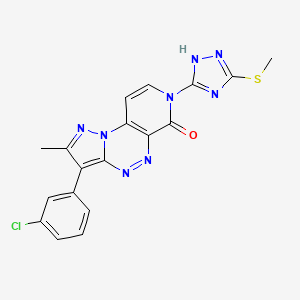
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
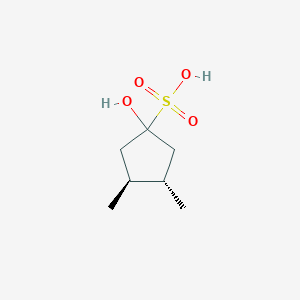
![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
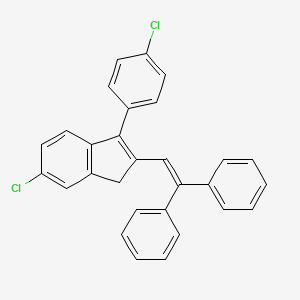

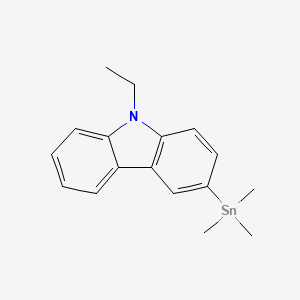
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
